molecular formula C19H29N3O2 B3020733 tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate CAS No. 1936177-08-0

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B3020733
CAS No.: 1936177-08-0
M. Wt: 331.46
InChI Key: XSCHDBQKCSFSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrazino[1,2-a]pyrazinesThe presence of the tert-butyl group enhances the compound’s lipophilicity, which can be crucial for its biological activity and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents, catalysts, and solvents is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-benzylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 8-benzyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-12-11-21-10-9-20(14-17(21)15-22)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHDBQKCSFSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCN(CC2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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